molecular formula C9H12F3N5O B13214438 2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide

2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide

Cat. No.: B13214438
M. Wt: 263.22 g/mol
InChI Key: KZASXFVDCITEIJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide is a complex organic compound characterized by the presence of trifluoromethyl, pyrrolidine, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide apart from similar compounds is its unique combination of trifluoromethyl, pyrrolidine, and triazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12F3N5O

Molecular Weight

263.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(3-pyrrolidin-2-yl-1H-1,2,4-triazol-5-yl)methyl]acetamide

InChI

InChI=1S/C9H12F3N5O/c10-9(11,12)8(18)14-4-6-15-7(17-16-6)5-2-1-3-13-5/h5,13H,1-4H2,(H,14,18)(H,15,16,17)

InChI Key

KZASXFVDCITEIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NNC(=N2)CNC(=O)C(F)(F)F

Origin of Product

United States

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